molecular formula C13H10ClNO4S B14149274 2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene CAS No. 89303-55-9

2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene

Cat. No.: B14149274
CAS No.: 89303-55-9
M. Wt: 311.74 g/mol
InChI Key: DGQVEYBASGTKIT-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene is an organic compound that features a benzenesulfonyl group attached to a benzene ring, which is further substituted with a chlorine atom and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene typically involves the sulfonation of benzene followed by chlorination and nitration reactions. One common method involves the reaction of benzenesulfonyl chloride with a suitable chlorinating agent under controlled conditions to introduce the chlorine atom. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and chlorination processes, followed by nitration. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways and lead to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets .

Properties

CAS No.

89303-55-9

Molecular Formula

C13H10ClNO4S

Molecular Weight

311.74 g/mol

IUPAC Name

2-(benzenesulfonylmethyl)-1-chloro-3-nitrobenzene

InChI

InChI=1S/C13H10ClNO4S/c14-12-7-4-8-13(15(16)17)11(12)9-20(18,19)10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

DGQVEYBASGTKIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

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